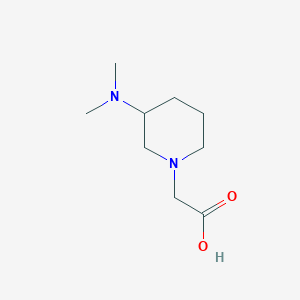

(3-Dimethylamino-piperidin-1-yl)-acetic acid

Description

Contextualization within Modern Organic Synthesis Research

In contemporary organic synthesis, the demand for novel molecular scaffolds with specific functional and stereochemical properties is insatiable. (3-Dimethylamino-piperidin-1-yl)-acetic acid integrates two key chemical motifs: a tertiary amine-substituted piperidine (B6355638) ring and a carboxylic acid group. This combination offers several potential avenues for synthetic utility.

The piperidine ring is a prevalent scaffold in many pharmaceuticals and natural products, valued for its conformational properties and ability to engage in specific biological interactions. The dimethylamino group at the 3-position introduces a basic, nucleophilic center and a potential site for further functionalization or coordination. The N-acetic acid side chain provides a handle for forming amide bonds, esters, or for use as a chelating agent.

The synthesis of such a compound would likely involve the N-alkylation of 3-(dimethylamino)piperidine with a haloacetic acid or a suitable ester thereof. This is a common strategy for producing N-substituted piperidines. researchgate.net The reaction conditions, such as the choice of base and solvent, would be critical to optimize the yield and prevent the formation of quaternary ammonium (B1175870) salts. researchgate.net

Table 1: Potential Synthetic Approaches

| Precursor 1 | Precursor 2 | Reaction Type | Potential Catalyst/Base |

|---|---|---|---|

| 3-(Dimethylamino)piperidine | Bromoacetic acid | N-Alkylation | K₂CO₃, NaHCO₃ |

The presence of both a basic tertiary amine and an acidic carboxylic acid group makes this compound a zwitterionic compound at physiological pH. This characteristic could influence its solubility, membrane permeability, and potential biological activity.

Historical Perspectives on Piperidine and Amino Acid Scaffolds in Academic Research

The piperidine skeleton has a rich history in chemistry, being one of the most important heterocyclic systems in medicinal chemistry. mdpi.com Since its discovery in piperine, the pungent compound from black pepper, the piperidine ring has been identified as a core component of numerous alkaloids and synthetic drugs, exhibiting a wide range of biological activities. The development of methods for the synthesis and functionalization of piperidines has been a continuous area of research, with techniques ranging from the hydrogenation of pyridine (B92270) derivatives to complex cyclization reactions. mdpi.comresearchgate.net

Similarly, amino acids are fundamental building blocks of life and have been studied extensively for over a century. Beyond their biological role in proteins, synthetic amino acids and their derivatives are crucial in drug design, asymmetric catalysis, and as chiral synthons. The incorporation of an amino acid-like moiety onto a piperidine scaffold, as seen in this compound, represents a convergence of these two important areas of chemical research. This molecular hybridization strategy is often employed to create novel compounds with unique pharmacological profiles.

Identification of Knowledge Gaps in the Academic Study of this compound

The CAS number 1353986-08-9 has been assigned to this compound, indicating its recognition as a distinct chemical entity. chemdict.com However, this registration has not been followed by publications detailing its properties or utility.

Table 2: Summary of Available Information

| Property | Data | Source |

|---|---|---|

| Chemical Name | This compound | - |

| CAS Number | 1353986-08-9 | chemdict.com |

| Molecular Formula | C₉H₁₈N₂O₂ | - |

| Molecular Weight | 186.25 g/mol | - |

| Detailed Synthetic Procedures | Not available in searched literature | - |

| Spectroscopic Data (NMR, IR, MS) | Not available in searched literature | - |

The absence of this information presents several opportunities for future research:

Synthesis and Characterization: A systematic study to develop an efficient synthesis for this compound and to fully characterize its structural and physicochemical properties would be a valuable contribution.

Exploration of Chemical Reactivity: Investigating the reactivity of its functional groups—the tertiary amines and the carboxylic acid—could reveal its potential as a versatile building block in organic synthesis.

Biological Screening: Given the pharmacological importance of piperidine and amino acid derivatives, screening this compound for various biological activities could uncover potential therapeutic applications.

Coordination Chemistry: The presence of multiple nitrogen and oxygen atoms suggests that this compound could act as a ligand for metal ions, making it a candidate for applications in catalysis or materials science.

Structure

3D Structure

Properties

IUPAC Name |

2-[3-(dimethylamino)piperidin-1-yl]acetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18N2O2/c1-10(2)8-4-3-5-11(6-8)7-9(12)13/h8H,3-7H2,1-2H3,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SBZVIOXVYMSUOF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1CCCN(C1)CC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 3 Dimethylamino Piperidin 1 Yl Acetic Acid

Retrosynthetic Analysis of the (3-Dimethylamino-piperidin-1-yl)-acetic Acid Core

A logical retrosynthetic analysis of this compound suggests two primary disconnection points, leading to plausible starting materials. The most straightforward disconnection is the C-N bond between the piperidine (B6355638) nitrogen and the acetic acid moiety. This bond is readily formed through N-alkylation, a common and high-yielding reaction. This primary disconnection leads to two key precursors: 3-dimethylaminopiperidine and a two-carbon electrophile, such as ethyl bromoacetate (B1195939).

A secondary disconnection can be envisioned at the C-N bond of the dimethylamino group at the 3-position of the piperidine ring. This suggests a precursor such as 1-(alkoxycarbonylmethyl)piperidin-3-one, which could undergo reductive amination with dimethylamine (B145610) to introduce the desired substituent. This approach would build the 3-substituent onto a pre-functionalized piperidine ring.

Established Synthetic Routes to this compound

While no specific established routes for this compound have been documented, a highly plausible multi-step synthesis can be proposed based on the principles of the primary retrosynthetic disconnection.

Multi-Step Synthesis Approaches

A practical and efficient multi-step synthesis would commence with the commercially available starting material, 3-dimethylaminopiperidine. The synthesis would proceed via N-alkylation, a robust and well-documented transformation.

The proposed two-step sequence is as follows:

N-Alkylation: 3-Dimethylaminopiperidine is reacted with an ethyl haloacetate, typically ethyl bromoacetate, in the presence of a non-nucleophilic base such as potassium carbonate or triethylamine. A polar aprotic solvent like acetonitrile (B52724) or dimethylformamide (DMF) is suitable for this reaction. The reaction mixture is typically stirred at room temperature or gently heated to drive the reaction to completion.

Ester Hydrolysis: The resulting ethyl (3-dimethylamino-piperidin-1-yl)-acetate is then subjected to hydrolysis to yield the final carboxylic acid. This can be achieved under basic conditions, for example, by refluxing with an aqueous solution of sodium hydroxide (B78521) or lithium hydroxide, followed by acidic workup to protonate the carboxylate.

An alternative approach, aligning with the secondary retrosynthetic disconnection, would involve the following steps:

Starting Material: Commercially available N-Boc-4-piperidone could be used as the starting material.

Formation of the N-acetic acid ester moiety: The piperidone nitrogen can be alkylated with ethyl bromoacetate.

Introduction of the 3-amino group: The ketone at the 4-position can be converted to an oxime, followed by a Beckmann rearrangement to yield a lactam. Subsequent reduction and manipulation can lead to a 3-aminopiperidine derivative.

Dimethylation: The primary or secondary amine at the 3-position can be converted to the dimethylamino group via reductive amination with formaldehyde (B43269) and a reducing agent like sodium triacetoxyborohydride (B8407120) or through Eschweiler-Clarke methylation using formic acid and formaldehyde.

Deprotection and Hydrolysis: Removal of any protecting groups and hydrolysis of the ester would yield the final product.

Optimization of Reaction Conditions for Yield and Selectivity

For the proposed primary synthetic route, the optimization of reaction conditions would be crucial for maximizing yield and purity.

Table 1: Proposed Optimization of N-Alkylation Conditions

| Parameter | Variation | Expected Outcome |

| Base | K₂CO₃, Na₂CO₃, Et₃N, DIPEA | Stronger, non-nucleophilic bases are expected to favor the reaction by efficiently scavenging the HBr byproduct. |

| Solvent | Acetonitrile, DMF, THF, Dichloromethane | Polar aprotic solvents like acetonitrile and DMF are anticipated to enhance the reaction rate by solvating the cation. |

| Temperature | Room Temperature, 50 °C, Reflux | Increasing the temperature is likely to decrease reaction time but may lead to side products. Optimization is key. |

| Stoichiometry | 1.0 to 1.5 equivalents of ethyl bromoacetate | A slight excess of the alkylating agent may be required to ensure complete conversion of the starting material. |

For the ester hydrolysis step, the choice of base and reaction temperature can influence the efficiency of the conversion while minimizing potential side reactions.

Novel Synthetic Strategies for this compound

Novel synthetic strategies would focus on improving efficiency, reducing the number of steps, and introducing stereochemical control.

Development of Chemo-Selective Methodologies

A more convergent and chemo-selective approach could involve a one-pot reaction. For instance, a reductive amination of a suitable keto-acid or keto-ester precursor could directly install both the piperidine nitrogen and the 3-dimethylamino group in a single transformation, although this would require a more complex and likely not commercially available starting material.

Another chemo-selective strategy could involve the use of flow chemistry. A continuous flow process could be designed where 3-dimethylaminopiperidine and ethyl bromoacetate are mixed in a heated reactor coil with a packed bed of a solid-supported base. This would allow for rapid reaction times, precise temperature control, and easier purification, as the base can be filtered off.

Stereoselective Synthesis of Enantiopure this compound

The 3-position of the piperidine ring in the target molecule is a chiral center. Therefore, the synthesis of enantiopure (R)- or (S)-(3-Dimethylamino-piperidin-1-yl)-acetic acid is a significant consideration for potential pharmaceutical applications.

A potential stereoselective synthesis could start from an enantiopure precursor, such as (R)- or (S)-3-aminopiperidine, which can be synthesized from chiral amino acids like L- or D-lysine.

Proposed Stereoselective Synthesis:

Starting Material: (R)- or (S)-N-Boc-3-aminopiperidine.

Dimethylation: The protected 3-aminopiperidine can be subjected to reductive amination with formaldehyde and a suitable reducing agent to yield (R)- or (S)-N-Boc-3-dimethylaminopiperidine.

Deprotection: The Boc protecting group can be removed under acidic conditions (e.g., trifluoroacetic acid in dichloromethane).

N-Alkylation and Hydrolysis: The resulting enantiopure 3-dimethylaminopiperidine can then be N-alkylated with ethyl bromoacetate followed by ester hydrolysis as previously described.

Table 2: Key Intermediates in Proposed Syntheses

| Compound Name | Structure | Role in Synthesis |

| 3-Dimethylaminopiperidine | C₇H₁₆N₂ | Key starting material for the most direct proposed route. |

| Ethyl bromoacetate | C₄H₇BrO₂ | Alkylating agent to introduce the acetic acid ester moiety. |

| 1-(Ethoxycarbonylmethyl)piperidin-3-one | C₉H₁₅NO₃ | Potential precursor for the introduction of the 3-dimethylamino group via reductive amination. |

| (R)- or (S)-N-Boc-3-aminopiperidine | C₁₀H₂₀N₂O₂ | Chiral starting material for the proposed stereoselective synthesis. |

Sustainable and Green Chemistry Approaches to Synthesis

The synthesis of this compound typically involves the N-alkylation of 3-(dimethylamino)piperidine with a suitable two-carbon electrophile, such as chloroacetic acid or its esters. Green chemistry principles can be applied to this fundamental transformation to reduce environmental impact, improve safety, and enhance efficiency. researchgate.netnih.gov

Solvent-Free Reaction Methodologies

Solvent-free, or neat, reaction conditions represent a significant step forward in green synthesis by eliminating the environmental and safety hazards associated with volatile organic solvents. Microwave-assisted organic synthesis (MAOS) is a particularly effective technique for conducting reactions under solvent-free conditions. nih.gov This method can dramatically reduce reaction times from hours to minutes and often leads to higher yields and purer products. nih.govmdpi.com

For the synthesis of this compound, a plausible solvent-free approach would involve the direct reaction of 3-(dimethylamino)piperidine with sodium chloroacetate (B1199739) under microwave irradiation. The increased kinetic energy provided by the microwaves facilitates the nucleophilic substitution, potentially eliminating the need for a solvent. This approach aligns with green chemistry principles by reducing waste and energy consumption. rsc.orgajchem-a.com

Table 1: Examples of Microwave-Assisted Methodologies in Heterocyclic Synthesis

| Reactant 1 | Reactant 2 | Conditions | Product Type | Key Advantage | Reference |

| 2-Chloroquinoline-3-carbaldehydes | Thiosemicarbazides | Microwave, 3-5 min | Quinoline-thiosemicarbazone hybrids | Rapid reaction, excellent yields (89-98%) | nih.gov |

| α-chloroacetamide intermediates | Amines | Microwave, 65-70 °C | Substituted acetamides | Reduced reaction time (hours to minutes) | mdpi.com |

| Anilines, Aryl aldehydes, Styrene | - | Microwave, neat, 200 °C, 20-25 min | Quinolines | Catalyst-free, solvent-free | nih.gov |

Catalyst-Free or Organocatalytic Syntheses

The standard N-alkylation reaction to form the target compound can often be performed without a catalyst, relying on the inherent nucleophilicity of the piperidine nitrogen and a base to neutralize the resulting acid. This approach is atom-economical and avoids contamination with metal catalysts.

Furthermore, green principles can be applied to the synthesis of the key precursor, 3-aminopiperidine. Traditional methods may involve multi-step syntheses, but modern biocatalysis offers a greener alternative. Asymmetric synthesis using transaminase enzymes can produce enantiomerically pure (R)- or (S)-3-aminopiperidine derivatives from a prochiral piperidone precursor. beilstein-journals.orgscispace.comgoogle.com This enzymatic approach operates under mild, aqueous conditions, is highly selective, and represents a significant advancement over classical chemical resolutions or asymmetric syntheses. semanticscholar.orgrsc.org

Organocatalysis, the use of small organic molecules to accelerate reactions, is another cornerstone of green chemistry. While not directly applicable to the final N-alkylation step, organocatalysts are instrumental in constructing the piperidine ring itself through mechanisms like intramolecular aza-Michael reactions, which can yield substituted piperidines with high stereoselectivity. nih.gov

Table 2: Organocatalytic and Biocatalytic Approaches to Piperidine Precursors

| Precursor Type | Catalyst/Enzyme | Reaction Type | Product | Key Advantage | Reference |

| 1-Boc-3-piperidone | ω-Transaminase | Asymmetric amination | (R)- or (S)-3-amino-1-Boc-piperidine | High enantiomeric excess, mild conditions | beilstein-journals.org |

| N-tethered alkenes | Quinoline derivative | Intramolecular aza-Michael | Enantiomerically enriched protected piperidines | High enantioselectivity | nih.gov |

| N-Cbz-protected L-ornithinol | Galactose oxidase / Imine reductase | One-pot enzyme cascade | L-3-N-Cbz-aminopiperidine | Streamlined one-pot reaction, high enantiopurity | semanticscholar.orgrsc.org |

Flow Chemistry Applications in Synthesis

Continuous flow chemistry has emerged as a powerful technology for the safe, efficient, and scalable synthesis of chemical compounds, including active pharmaceutical ingredients. pmarketresearch.com By performing reactions in a continuously flowing stream through a reactor, flow systems offer superior control over reaction parameters such as temperature, pressure, and mixing, leading to improved yields and safety, especially for highly exothermic reactions. nih.govresearchgate.net

The synthesis of this compound is well-suited for a flow chemistry process. A hypothetical setup would involve two separate inlet streams, one for a solution of 3-(dimethylamino)piperidine and a base, and another for an alkylating agent like ethyl bromoacetate. These streams would be combined in a T-mixer and passed through a heated reactor coil to ensure complete reaction. The residence time in the reactor can be precisely controlled to maximize conversion. The output stream could then be directed to an in-line purification module or a subsequent reactor for hydrolysis of the ester to the final carboxylic acid product. This approach allows for automated, on-demand production with minimal manual intervention. organic-chemistry.org

Table 3: Hypothetical Flow Chemistry Parameters for N-Alkylation of Piperidines

| Parameter | Value/Condition | Purpose |

| Reactors | Packed-bed or heated coil reactor | Contains reagents, catalysts, or provides thermal energy. |

| Reagent A | 3-(dimethylamino)piperidine in acetonitrile | Nucleophile stream. |

| Reagent B | Ethyl bromoacetate in acetonitrile | Electrophile stream. |

| Flow Rate | 0.1 - 10 mL/min | Controls residence time and production scale. |

| Temperature | 60 - 120 °C | Increases reaction rate. |

| Back Pressure | 5 - 10 bar | Allows for heating solvents above their boiling points. |

| Downstream | In-line liquid-liquid extraction or scavenger resin column | Initial purification of the product stream. |

Purification and Isolation Techniques for Synthetic Intermediates and Final Product

The purification and isolation of this compound and its precursors are critical for ensuring high purity. Given the compound's structure, which contains both a basic tertiary amine and an acidic carboxylic acid group, specialized techniques are often required.

Chromatographic Methodologies

High-Performance Liquid Chromatography (HPLC) is the premier technique for both the analysis and purification of piperidine carboxylic acids. bldpharm.com Reversed-phase HPLC is most commonly employed for these types of polar, ionizable compounds.

The separation typically utilizes a C18 stationary phase. The mobile phase is usually a mixture of an organic solvent, such as acetonitrile, and an aqueous buffer. An acidic modifier like formic acid or phosphoric acid is often added to the mobile phase to protonate the carboxylate group and the basic nitrogens, which results in better peak shape and retention. sielc.comhelixchrom.com For preparative HPLC, the same principles apply, but on a larger scale to isolate the pure compound. google.com

Table 4: Typical HPLC Conditions for Piperidine Carboxylic Acid Analysis

| Analyte Type | Column | Mobile Phase | Detection | Reference |

| Piperidine-4-carboxylic acid | C18 | Acetonitrile / Water with Phosphoric Acid | UV | bldpharm.com |

| 1-Acetylpiperidine-4-carboxylic acid | Newcrom R1 (Reverse Phase) | Acetonitrile / Water with Phosphoric Acid | UV, MS | sielc.com |

| Pipecolic Acid | Polymer-based Amino (HILIC) | Acetonitrile / Ammonium (B1175870) Formate | LC/MS | shodex.com |

| Tiagabine (piperidine carboxylic acid derivative) | Not specified | Not specified | HPLC for purity check | google.com |

Crystallization and Recrystallization Protocols

Crystallization is the most effective method for the large-scale purification of the final product. As an amino acid derivative, this compound exists as a zwitterion, a molecule with both positive and negative charges. The solubility of zwitterions is highly dependent on the pH of the solution. researchgate.net

Purification is often achieved through neutralization crystallization. The crude product can be dissolved in an acidic aqueous solution (protonating the carboxylate) or a basic aqueous solution (deprotonating the piperidinium (B107235) nitrogen). The pH is then carefully adjusted to the isoelectric point (pI) of the molecule. At the pI, the net charge is zero, and the molecule's solubility is at its minimum, causing it to crystallize out of the solution in high purity. google.com

Anti-solvent crystallization is another common technique. The compound is dissolved in a solvent in which it is highly soluble (e.g., water or methanol), and then a solvent in which it is poorly soluble (an anti-solvent, e.g., isopropanol (B130326), acetone, or ethanol) is added, inducing precipitation of the pure crystalline solid. chemrevlett.comchemrevlett.com The choice of solvents and the rate of cooling or anti-solvent addition are critical for controlling crystal size and purity. iucr.orgnih.gov

Table 5: Common Crystallization Strategies for Zwitterionic/Amino Acid Compounds

| Compound Type | Method | Solvent System | Principle | Reference |

| General Amino Acids | Neutralization Crystallization | Water | Adjusting pH to the isoelectric point minimizes solubility. | google.com |

| Piperidin-4-one derivatives | Cooling Recrystallization | Ethanol | Solubility decreases as temperature is lowered. | chemrevlett.com |

| Zwitterionic drug (Sparfloxacin) | Cooling Crystallization | Not specified | Forms a stable trihydrate crystal lattice from aqueous media. | researchgate.net |

| Amino Acid Derivatives | Anti-solvent Crystallization | Water / Ethanol | Addition of a miscible anti-solvent reduces solubility. | google.com |

Advanced Spectroscopic and Analytical Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule.

One-Dimensional NMR Techniques (¹H, ¹³C)

One-dimensional NMR provides fundamental information on the chemical environment of hydrogen (¹H) and carbon (¹³C) atoms.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. The carbonyl carbon of the carboxylic acid is anticipated to resonate at a significantly downfield chemical shift (typically 170-180 ppm). libretexts.org The carbons of the piperidine (B6355638) ring will appear in the aliphatic region, with their specific shifts influenced by the nitrogen atom and the dimethylamino substituent. The carbons of the N-methyl groups will be observed at a higher field.

Predicted ¹H and ¹³C NMR Chemical Shifts:

Interactive Table 1: Predicted ¹H NMR Chemical Shifts for (3-Dimethylamino-piperidin-1-yl)-acetic acid

| Protons | Predicted Chemical Shift (ppm) | Multiplicity |

| Piperidine Ring CH₂ | 1.5 - 3.5 | m |

| Piperidine Ring CH | 2.5 - 3.0 | m |

| N(CH₃)₂ | 2.2 - 2.5 | s |

| N-CH₂-COOH | 3.0 - 3.5 | s |

| COOH | 10.0 - 12.0 | br s |

Interactive Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (ppm) |

| Piperidine Ring C | 20 - 65 |

| N(CH₃)₂ | 40 - 45 |

| N-CH₂-COOH | 55 - 65 |

| COOH | 170 - 180 |

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY)

Two-dimensional NMR techniques are indispensable for assembling the molecular structure by establishing correlations between different nuclei.

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) spin-spin couplings, which are typically observed between protons on adjacent carbons. For this compound, COSY would be crucial for tracing the connectivity of the protons within the piperidine ring. researchgate.netsdsu.edu

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded carbon-hydrogen pairs (¹³C-¹H). This technique allows for the unambiguous assignment of the proton signals to their corresponding carbon atoms in the piperidine ring and the N-CH₂-COOH group. sdsu.eduresearchgate.net

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals long-range correlations between carbons and protons, typically over two to three bonds. This is particularly useful for identifying quaternary carbons and for connecting different spin systems. For instance, HMBC would show correlations from the N-CH₂ protons to the carbonyl carbon of the acetic acid group, and from the N-methyl protons to the C3 of the piperidine ring. sdsu.edursc.org

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, providing insights into the three-dimensional structure and stereochemistry of the molecule. For the piperidine ring, which can exist in different chair or boat conformations, NOESY can help determine the spatial relationship between axial and equatorial protons. researchgate.netacs.org

Solid-State NMR Applications

While solution-state NMR is more common, solid-state NMR could provide valuable information about the compound's structure and dynamics in the solid phase. This technique can be used to study polymorphism, conformation, and intermolecular interactions in the crystalline state.

Mass Spectrometry Techniques for Molecular Formula and Fragmentation Analysis

Mass spectrometry is a key analytical technique for determining the molecular weight and elemental composition of a compound, as well as for obtaining structural information through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS)

HRMS provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the determination of the elemental formula. For this compound (C₁₀H₂₀N₂O₂), the expected exact mass of the protonated molecule [M+H]⁺ can be calculated and compared with the experimental value to confirm the molecular formula with high confidence.

Tandem Mass Spectrometry (MS/MS) for Structural Information

Tandem mass spectrometry (MS/MS) involves the fragmentation of a selected precursor ion (e.g., the molecular ion) to generate product ions. The resulting fragmentation pattern provides a "fingerprint" of the molecule and can be used to deduce its structure. nih.gov

Predicted Fragmentation Pathways:

The fragmentation of protonated this compound in MS/MS is expected to proceed through several characteristic pathways:

Loss of water (H₂O): A common fragmentation for carboxylic acids.

Loss of carbon dioxide (CO₂): Decarboxylation of the acetic acid moiety.

Cleavage of the piperidine ring: Ring-opening reactions can lead to a series of characteristic fragment ions.

Loss of the dimethylamino group: Cleavage of the C-N bond at the 3-position.

α-cleavage: Fragmentation adjacent to the nitrogen atoms is a common pathway for amines. wikipedia.org

The fragmentation is also influenced by the presence of the dimethylamino group, which can direct fragmentation pathways. nih.govdocbrown.info

Interactive Table 3: Predicted Key Fragment Ions in the MS/MS Spectrum of [M+H]⁺ of this compound

| m/z (predicted) | Proposed Fragment |

| M+H - 18 | [M+H - H₂O]⁺ |

| M+H - 44 | [M+H - CO₂]⁺ |

| M+H - 45 | [M+H - N(CH₃)₂]⁺ |

| M+H - 59 | [M+H - CH₂COOH]⁺ |

Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) spectroscopy is a fundamental analytical technique used to identify the functional groups present within a molecule by measuring the absorption of infrared radiation at various frequencies, which correspond to the vibrational modes of molecular bonds. For This compound , IR spectroscopy would provide definitive evidence for its key structural features, namely the carboxylic acid and the tertiary amine groups within the piperidine ring system.

The analysis would involve passing an infrared beam through a sample of the compound and measuring the frequencies at which absorption occurs. The resulting spectrum, a plot of absorbance or transmittance versus wavenumber (cm⁻¹), would display characteristic peaks corresponding to specific bond vibrations.

The primary functional groups and their expected vibrational frequencies are:

Carboxylic Acid (-COOH): This group gives rise to two very distinct and characteristic absorption bands. A very broad peak, typically found in the range of 3300-2500 cm⁻¹, is due to the O-H stretching vibration, with the broadness resulting from intermolecular hydrogen bonding. Additionally, a sharp and intense absorption peak corresponding to the carbonyl (C=O) stretching vibration is expected between 1730-1700 cm⁻¹. docbrown.info

Tertiary Amine (R₃N): The dimethylamino group and the nitrogen atom in the piperidine ring are tertiary amines. The key vibration for identification is the C-N stretching band, which typically appears in the 1250-1020 cm⁻¹ region of the spectrum. docbrown.info

Alkyl C-H Bonds: The piperidine ring and methyl groups contain numerous C-H bonds. Their stretching vibrations are expected to produce multiple sharp peaks in the 3000-2850 cm⁻¹ range. C-H bending vibrations also occur in the fingerprint region (below 1500 cm⁻¹).

A hypothetical summary of the significant IR absorption bands for This compound is presented below.

| Expected Vibrational Mode | Functional Group | Typical Wavenumber (cm⁻¹) | Expected Intensity |

| O-H Stretch | Carboxylic Acid | 3300 - 2500 | Broad, Strong |

| C-H Stretch | Alkyl (CH₂, CH₃) | 3000 - 2850 | Medium to Strong |

| C=O Stretch | Carboxylic Acid | 1730 - 1700 | Strong, Sharp |

| C-N Stretch | Tertiary Amine | 1250 - 1020 | Medium to Weak |

| O-H Bend | Carboxylic Acid | 1440 - 1395 | Medium |

| C-O Stretch | Carboxylic Acid | 1320 - 1210 | Medium |

This analysis allows for the unambiguous confirmation of the compound's functional group architecture through a non-destructive and rapid measurement.

X-ray Crystallography for Absolute Stereochemistry and Conformational Analysis

X-ray crystallography is an unparalleled technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This method would provide an exact molecular structure of This compound , including definitive information on bond lengths, bond angles, and, crucially, its absolute stereochemistry.

Single Crystal X-ray Diffraction Studies

To perform this analysis, a high-quality single crystal of the compound must first be grown. This crystal is then mounted in a diffractometer and irradiated with a monochromatic X-ray beam. The X-rays are diffracted by the electrons in the crystal, producing a unique diffraction pattern. By analyzing the positions and intensities of these diffracted spots, a three-dimensional electron density map of the molecule can be generated, from which the atomic positions are determined. nih.govmdpi.com

For This compound , a single crystal X-ray analysis would yield critical structural data:

Absolute Stereochemistry: The compound possesses a chiral center at the C3 position of the piperidine ring. X-ray crystallography can unambiguously determine the absolute configuration (R or S) of this center, which is essential for understanding its biological activity. mdpi.com

Conformational Analysis: The analysis would reveal the preferred conformation of the piperidine ring (e.g., chair, boat, or twist-boat) in the solid state.

Intramolecular and Intermolecular Interactions: It would provide precise measurements of all bond lengths and angles. Furthermore, it would elucidate the intermolecular interactions, such as hydrogen bonds involving the carboxylic acid group, that dictate the crystal packing arrangement. nih.gov

| Structural Information from X-ray Crystallography | Significance for this compound |

| Atomic Coordinates (x, y, z) | Defines the precise 3D structure of the molecule. |

| Bond Lengths & Angles | Confirms the covalent bonding framework and reveals any structural strain. |

| Torsional Angles | Describes the conformation of the piperidine ring and substituent groups. |

| Absolute Configuration | Determines the R/S configuration at the C3 chiral center. |

| Crystal Packing Information | Shows how molecules are arranged in the solid state via intermolecular forces. |

Polymorphism and Crystallization Studies

Polymorphism is the ability of a solid material to exist in more than one crystal lattice structure. Different polymorphs of the same compound can have distinct physical properties, including melting point, solubility, and stability. Investigating the polymorphism of This compound would be crucial, particularly in pharmaceutical contexts.

These studies involve crystallizing the compound under a wide variety of conditions (e.g., different solvents, temperatures, and cooling rates) and analyzing the resulting solid forms using techniques such as X-ray powder diffraction (XRPD), differential scanning calorimetry (DSC), and IR spectroscopy. The discovery of multiple polymorphs would necessitate a thorough characterization of each form to identify the most stable and suitable one for any potential application.

Chiral Analytical Techniques for Enantiomeric Purity Determination

The presence of a stereocenter at the C3 position of the piperidine ring means that This compound exists as a pair of enantiomers (R and S forms). Chiral analytical techniques are essential for separating these enantiomers and determining the enantiomeric purity (or enantiomeric excess) of a sample.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is the most widely used technique for the separation of enantiomers. phenomenex.com The method relies on the use of a chiral stationary phase (CSP) that interacts diastereomerically with the two enantiomers, leading to different retention times.

For the separation of This compound , a common approach would involve screening various types of CSPs. Polysaccharide-based columns (e.g., cellulose (B213188) or amylose (B160209) derivatives coated or immobilized on silica) are highly versatile and often successful for a broad range of compounds. hplc.eu The mobile phase, typically a mixture of an alkane (like hexane) and an alcohol (like isopropanol (B130326) or ethanol) with an acidic or basic additive to control the ionization state of the analyte, would be optimized to achieve baseline separation. mdpi.com A successful method would show two distinct peaks in the chromatogram, one for each enantiomer. The ratio of the areas of these peaks is used to calculate the enantiomeric purity.

| Typical Chiral HPLC Method Parameters | Description |

| Chiral Stationary Phase (CSP) | e.g., CHIRALPAK® AD-H (amylose derivative), CHIRALCEL® OD-H (cellulose derivative) analytics-shop.com |

| Mobile Phase | Hexane/Isopropanol/Trifluoroacetic Acid (for normal phase) or aqueous buffers with organic modifiers (for reversed-phase) |

| Flow Rate | 0.5 - 1.5 mL/min |

| Detection | UV detector (e.g., at 210-220 nm) or Mass Spectrometry (LC-MS) |

| Column Temperature | 20 - 40 °C |

In cases where direct separation is difficult, pre-column derivatization with a chiral reagent can be employed to form diastereomers that are more easily separated on a standard achiral column. nih.gov

Chiral Gas Chromatography (GC)

Chiral Gas Chromatography (GC) is another powerful technique for enantiomeric separation, particularly for volatile and thermally stable compounds. chromatographyonline.com For a compound like This compound , which is a non-volatile zwitterionic salt, direct analysis by GC is not feasible. Therefore, a derivatization step is required to convert it into a more volatile and thermally stable analog. For instance, the carboxylic acid could be esterified (e.g., to its methyl or ethyl ester).

Optical Rotation Measurements

Optical rotation is a critical analytical technique for characterizing chiral molecules, such as the enantiomers of this compound. This method relies on the ability of a chiral compound to rotate the plane of polarized light. The direction and magnitude of this rotation are unique to each enantiomer, providing a fundamental measure of its optical activity.

The specific rotation, denoted as [α], is a standardized measure of this rotation and is calculated using the observed rotation (α), the concentration of the sample (c), and the path length of the polarimeter cell (l). The measurement is typically performed at a specific temperature (T) and wavelength (λ), often the sodium D-line (589 nm).

While the enantioselective synthesis and chiral resolution of various piperidine derivatives have been reported, establishing methodologies to obtain optically pure forms of such compounds, specific studies detailing the isolation and subsequent polarimetric analysis of the (R)- and (S)-enantiomers of this compound have not been found.

Hypothetical Data and Research Findings:

In the absence of experimental data, we can consider a hypothetical scenario to illustrate how such findings would be presented. If the enantiomers of this compound were synthesized and characterized, the research would involve the following:

Chiral Separation: The racemic mixture of this compound would first be separated into its individual enantiomers, likely using techniques such as chiral chromatography or diastereomeric salt formation.

Polarimetric Analysis: Each purified enantiomer would then be analyzed using a polarimeter to measure its optical rotation. The specific rotation would be calculated and reported along with the experimental conditions.

A typical data table summarizing these hypothetical findings would be structured as follows:

| Enantiomer | Specific Rotation [α] | Concentration ( g/100 mL) | Solvent | Wavelength (nm) | Temperature (°C) |

| (R)-(3-Dimethylamino-piperidin-1-yl)-acetic acid | Value not available | Value not available | e.g., Methanol | 589 | 20 |

| (S)-(3-Dimethylamino-piperidin-1-yl)-acetic acid | Value not available | Value not available | e.g., Methanol | 589 | 20 |

The research findings would detail the relationship between the absolute configuration of each enantiomer (determined, for example, by X-ray crystallography) and the sign of its optical rotation. It is a fundamental principle that enantiomers will exhibit equal but opposite specific rotation values under identical measurement conditions. Therefore, if the (R)-enantiomer were found to be dextrorotatory (+), the (S)-enantiomer would be levorotatory (-) to the same degree.

Further research would likely investigate the influence of solvent polarity and pH on the specific rotation, as these factors can significantly affect the conformation of the molecule and, consequently, its interaction with polarized light. However, without published research on "this compound," this discussion remains illustrative of the standard scientific approach to characterizing new chiral compounds.

Computational and Theoretical Studies of 3 Dimethylamino Piperidin 1 Yl Acetic Acid

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), offer a detailed view of the molecular structure and electronic properties at the atomic level. nih.govjksus.org These methods are instrumental in elucidating the fundamental characteristics of (3-Dimethylamino-piperidin-1-yl)-acetic acid.

The electronic structure of a molecule is described by its molecular orbitals, with the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) being of particular importance. sinica.edu.tw The HOMO represents the ability to donate an electron, while the LUMO signifies the ability to accept an electron. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's chemical stability and reactivity. mdpi.com A smaller gap suggests higher reactivity.

For this compound, the HOMO is expected to be localized primarily on the electron-rich nitrogen atoms of the dimethylamino and piperidine (B6355638) groups, reflecting their electron-donating nature. Conversely, the LUMO is anticipated to be centered on the carboxylic acid group, particularly the carbonyl carbon and oxygen, due to its electron-withdrawing character.

Table 1: Hypothetical Frontier Molecular Orbital Energies for this compound

| Property | Energy (eV) |

| HOMO | -6.5 |

| LUMO | -1.2 |

| HOMO-LUMO Gap | 5.3 |

Note: These values are illustrative and based on typical ranges for similar organic molecules.

The three-dimensional structure of this compound is not static. The piperidine ring can adopt several conformations, with the chair form generally being the most stable. researchgate.net The substituents on the piperidine ring can be in either axial or equatorial positions. Energy minimization calculations are employed to identify the most stable conformers by finding the lowest energy geometries.

For the 3-dimethylamino substituent, the equatorial position is generally favored to minimize steric hindrance. Similarly, the acetic acid group at the 1-position will have its own conformational preferences. The relative energies of different conformers determine their population at equilibrium.

Table 2: Hypothetical Relative Energies of this compound Conformers

| Conformer | Relative Energy (kcal/mol) |

| Chair (equatorial dimethylamino) | 0.00 |

| Chair (axial dimethylamino) | 2.5 |

| Twist-Boat | 5.8 |

Note: These values are hypothetical and serve to illustrate the expected relative stabilities.

The distribution of the frontier molecular orbitals provides insights into the molecule's reactivity. nih.gov Regions of high HOMO density are susceptible to electrophilic attack, while areas with high LUMO density are prone to nucleophilic attack.

In this compound, the high HOMO density on the nitrogen atoms suggests that these sites are the most likely to react with electrophiles. The LUMO's localization on the carboxylic acid group, particularly the carbonyl carbon, indicates that this is the primary site for nucleophilic attack. The molecular electrostatic potential (MEP) surface can also be calculated to visualize the electron-rich (negative potential) and electron-poor (positive potential) regions of the molecule, further predicting sites of interaction. mdpi.com

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations provide a dynamic picture of molecular behavior over time, offering insights into conformational flexibility and the influence of the surrounding environment. mdpi.com

While quantum chemical calculations identify stable energy minima, MD simulations explore the entire conformational landscape of the molecule by simulating its atomic motions over time. biorxiv.org For this compound, MD simulations can reveal the transitions between different chair and boat conformations of the piperidine ring, as well as the rotational flexibility of the dimethylamino and acetic acid side chains. This exploration provides a more complete understanding of the molecule's flexibility and the range of shapes it can adopt.

The conformation and dynamics of a molecule can be significantly influenced by its environment, particularly the solvent. nih.gov In a polar solvent like water, the polar carboxylic acid group of this compound would be stabilized through hydrogen bonding and dipole-dipole interactions. This can affect the conformational equilibrium of the molecule. MD simulations explicitly including solvent molecules can capture these interactions and predict how the conformational preferences might shift in different solvents. For example, the presence of water molecules could favor conformations where the polar groups are more exposed to the solvent. researchgate.net

Reaction Mechanism Studies and Transition State Analysis

Computational chemistry provides a powerful lens through which to study the potential reaction mechanisms involving this compound. Theoretical calculations can be employed to map out the potential energy surface of a reaction, identifying reactants, products, intermediates, and, crucially, transition states.

The process would involve proposing a plausible reaction pathway. For each step in the proposed mechanism, the geometry of the transition state would be located using various computational algorithms. A transition state is a first-order saddle point on the potential energy surface, and its structure provides vital information about the geometry of the reacting species at the point of maximum energy along the reaction coordinate.

Once a transition state is located, its structure is confirmed by a frequency calculation, which should yield exactly one imaginary frequency corresponding to the motion along the reaction coordinate. The energy of the transition state relative to the reactants provides the activation energy for that step, a key determinant of the reaction rate. By comparing the activation energies of different possible pathways, the most likely reaction mechanism can be determined.

For instance, in a potential esterification reaction of the carboxylic acid group, computational studies could elucidate whether the reaction proceeds through a direct nucleophilic attack or via a protonated intermediate, and could quantify the energy barriers for each step. Similarly, reactions involving the tertiary amine functionalities could be explored to understand their nucleophilic or basic properties in various chemical transformations.

Chemical Reactivity and Derivatization Strategies of 3 Dimethylamino Piperidin 1 Yl Acetic Acid

Reactions Involving the Carboxylic Acid Moiety

The carboxylic acid group is a versatile functional handle for derivatization through esterification, amidation, reduction, and other transformations.

Esterification converts the carboxylic acid into an ester, a common strategy for creating prodrugs or modifying the physicochemical properties of a molecule. A widely used method is the Steglich esterification, which employs a carbodiimide (B86325), such as N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC), to activate the carboxylic acid. nih.gov The reaction is typically catalyzed by 4-(N,N-dimethylamino)pyridine (DMAP), which acts as an acyl transfer agent. nih.govutrgv.edu The process involves an O-acylurea intermediate that reacts with an alcohol to form the desired ester. nih.gov

Alternatively, classic Fischer esterification conditions, involving refluxing the carboxylic acid with an alcohol in the presence of a strong acid catalyst, can be employed, although the conditions are harsher. More specialized reagents like TFFH (Tetramethylfluoroformamidinium hexafluorophosphate) can also facilitate the synthesis of esters from carboxylic acids under mild conditions. organic-chemistry.org

Ester hydrolysis, the reverse reaction, can be achieved under either acidic or basic conditions to regenerate the parent carboxylic acid.

Table 1: Common Reagents for Esterification of (3-Dimethylamino-piperidin-1-yl)-acetic acid

| Reagent/Method | Catalyst/Additive | Conditions | Product |

|---|---|---|---|

| Alcohol (R-OH) / DCC | DMAP | Anhydrous solvent (e.g., DCM) | This compound ester |

| Alcohol (R-OH) / DIC | DMAP | Anhydrous solvent (e.g., DCM) | This compound ester |

| Alcohol (R-OH) | Strong Acid (e.g., H₂SO₄) | Heat | This compound ester |

| Trifluoroacetic anhydride (B1165640) | Alcohol (R-OH) | Mild conditions | This compound ester google.com |

Amide Bond Formation and Peptide Coupling Strategies

The formation of an amide bond is a cornerstone of peptide synthesis and a frequent modification in medicinal chemistry. uantwerpen.bersc.org This transformation involves activating the carboxylic acid group of this compound to make it susceptible to nucleophilic attack by a primary or secondary amine. Modern peptide coupling reagents are highly efficient for this purpose. bachem.com

Uronium-based reagents like HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) and HATU (2-(7-Aza-1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) are widely used in combination with a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA). bachem.comthermofisher.comnih.gov These reagents convert the carboxylic acid into a highly reactive activated ester in situ, which then readily reacts with an amine. nih.gov Carbodiimides like DCC or water-soluble EDC (N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide), often paired with additives like HOBt (1-Hydroxybenzotriazole), are also effective. nih.govbachem.com The additive helps to suppress side reactions and reduce the risk of racemization. bachem.com

In solid-phase peptide synthesis (SPPS), unreacted amines are often "capped" to prevent the formation of deletion sequences. peptide.com This is typically done using acetic anhydride and a base like pyridine (B92270) or DIPEA, which acetylates the free amino group. nih.govpeptide.comrsc.org

Table 2: Selected Peptide Coupling Reagents for Amide Bond Formation

| Coupling Reagent | Additive (if common) | Base | Key Features |

|---|---|---|---|

| HBTU | HOBt | DIPEA, NMM | Widely used, efficient uronium salt. thermofisher.com |

| HATU | HOAt | DIPEA, NMM | Highly reactive, good for hindered couplings. bachem.com |

| PyBOP | HOBt | DIPEA, NMM | Phosphonium salt, effective coupling agent. rsc.org |

| EDC · HCl | HOBt, Oxyma Pure® | DIPEA, NMM | Water-soluble carbodiimide, byproducts are easily removed. nih.govbachem.com |

| DIC / DCC | HOBt, HOSu | NMM | Cost-effective carbodiimides. nih.govbachem.com |

Reduction to Alcohols and Oxidation to Anhydrides

The carboxylic acid functional group can be reduced to a primary alcohol. Potent reducing agents like lithium aluminum hydride (LAH) are capable of directly reducing carboxylic acids to alcohols. harvard.edu The reaction is typically performed in an anhydrous ethereal solvent like THF or diethyl ether. harvard.edu A milder, more chemoselective approach involves a two-step process where the carboxylic acid is first converted to a mixed anhydride or an activated ester, which is then reduced with a less reactive hydride reagent such as sodium borohydride. nih.gov This method offers better functional group tolerance. nih.gov

While direct oxidation of a carboxylic acid is uncommon, it can be converted into a symmetric carboxylic anhydride. This is typically achieved by treating two equivalents of the carboxylic acid with a strong dehydrating agent, such as acetic anhydride or a carbodiimide like DCC. researchgate.netnih.gov The reaction results in the formation of a new molecule where two acyl groups are linked by an oxygen atom.

Table 3: Summary of Reduction and Anhydride Formation Reactions

| Transformation | Reagent(s) | Product |

|---|

Reactions Involving the Piperidine (B6355638) Nitrogen Atom

The tertiary nitrogen within the piperidine ring is a nucleophilic and basic center, making it a prime site for alkylation, acylation, and quaternization reactions. wikipedia.org

The lone pair of electrons on the piperidine nitrogen can readily attack electrophiles. N-alkylation can be achieved by reacting the compound with alkyl halides (e.g., methyl iodide, benzyl (B1604629) bromide). This reaction introduces an alkyl group onto the piperidine nitrogen, forming a quaternary ammonium (B1175870) salt if the starting material is the zwitterion or if the reaction proceeds to quaternization.

N-acylation occurs upon treatment with acylating agents such as acyl chlorides or acid anhydrides. This reaction forms an N-acyl piperidinium (B107235) species, which can be useful in various synthetic contexts. It is a common reaction for amines and is catalyzed by bases or proceeds directly if the acylating agent is sufficiently reactive. rsc.org

Quaternization is the process of alkylating a tertiary amine to form a quaternary ammonium salt. For this compound, the piperidine nitrogen can be quaternized by reaction with an excess of a suitable alkylating agent, most commonly an alkyl halide like methyl iodide. The reaction converts the tertiary amine into a permanently charged quaternary ammonium cation. Both the piperidine nitrogen and the exocyclic dimethylamino nitrogen are tertiary amines and could potentially undergo quaternization. Selective quaternization would depend on the relative nucleophilicity and steric hindrance of the two nitrogen atoms, with the piperidine nitrogen often being more accessible.

Table 4: Derivatization Reactions at the Piperidine Nitrogen

| Reaction Type | Reagent | Product Type |

|---|---|---|

| Alkylation | Alkyl Halide (R-X) | N-Alkyl piperidinium salt |

| Acylation | Acyl Chloride (RCOCl) or Anhydride ((RCO)₂O) | N-Acyl piperidinium salt |

| Quaternization | Excess Methyl Iodide (CH₃I) | N-Methyl piperidinium iodide salt |

Reactions Involving the Dimethylamine (B145610) Moiety

The exocyclic dimethylamine group of this compound is a tertiary amine, making it a key site for specific chemical transformations. Its reactivity is primarily centered on the lone pair of electrons on the nitrogen atom, which imparts nucleophilic and basic character. Derivatization strategies targeting this moiety can selectively modify the compound's properties.

N-Oxidation Reactions

The oxidation of the tertiary dimethylamine group to its corresponding N-oxide is a common and generally high-yielding transformation. This reaction converts the basic, non-polar amine into a more polar, water-soluble N-oxide functionality without altering the piperidine skeleton. The resulting N-oxide can exhibit different biological and physicochemical properties compared to the parent amine.

A variety of oxidizing agents can accomplish this transformation. Hydrogen peroxide (H₂O₂) is a common and environmentally benign oxidant, often used in conjunction with catalysts like methyltrioxorhenium. Peroxyacids, such as meta-chloroperoxybenzoic acid (mCPBA), are also highly effective for the N-oxidation of tertiary amines. Other potent oxidants include dioxiranes, like dimethyldioxirane (B1199080) (DMDO), which can effect rapid and clean oxidation at low temperatures. The choice of reagent often depends on the presence of other sensitive functional groups within the molecule. For instance, while peroxyacids are efficient, they can also react with other oxidizable sites like double bonds, whereas other systems may offer greater chemoselectivity.

Table 1: Reagents for N-Oxidation of Tertiary Amines

| Reagent/System | Typical Conditions | Characteristics |

|---|---|---|

| Hydrogen Peroxide (H₂O₂) | Catalytic Methyltrioxorhenium, Ethanol, Room Temp. | High yield, environmentally friendly. |

| meta-Chloroperoxybenzoic acid (mCPBA) | Chlorinated solvent (e.g., CHCl₃), 0-25 °C | Highly efficient, but can react with other oxidizable groups. |

| Dimethyldioxirane (DMDO) | Acetone, 0 °C | Fast, quantitative conversion, chemoselective in the presence of C=C bonds. acs.org |

| Sodium Percarbonate (Na₂CO₃·1.5H₂O₂) | Solid-phase reagent | Converts tertiary amines quantitatively to N-oxides. nih.gov |

| Bromamine-T/RuCl₃ | Acetonitrile (B52724)/Water, 80 °C, pH 8.4 | Efficient and selective catalytic system. acs.org |

Demethylation Strategies

Selective removal of one or both methyl groups from the dimethylamine moiety is a critical transformation for generating secondary or primary amine derivatives, respectively. These derivatives are valuable for structure-activity relationship studies and for introducing new functional groups at the nitrogen atom. Several classical and modern methods are available for N-demethylation.

The von Braun reaction is a historic yet effective method that utilizes cyanogen (B1215507) bromide (BrCN). researchgate.netresearchgate.net The tertiary amine attacks BrCN, leading to a cyanoammonium intermediate that fragments to yield a disubstituted cyanamide (B42294) and methyl bromide. Subsequent hydrolysis (acidic or basic) of the cyanamide cleaves the remaining N-C bond, affording the secondary amine. researchgate.net

Another widely used approach involves chloroformate reagents , such as phenyl chloroformate or α-chloroethyl chloroformate (ACE-Cl). researchgate.netfigshare.com The reaction proceeds through a quaternary ammonium intermediate which then eliminates an alkyl chloride (methyl chloride in this case) to form a carbamate (B1207046). This carbamate is subsequently cleaved under hydrolytic or reductive conditions to yield the N-demethylated amine. researchgate.netfigshare.com The ACE-Cl reagent is particularly advantageous as the resulting carbamate can often be hydrolyzed under mild methanolic conditions. researchgate.net

More recent methods offer milder conditions and improved selectivity. Photochemical and enzymatic methods, for instance, can achieve N-demethylation under biologically compatible conditions. researchgate.net A novel approach utilizes a column chromatography-like setup with solid-phase reagents, where the tertiary amine is first oxidized to the N-oxide with sodium percarbonate and then undergoes a deoxygenative demethylation to the secondary amine. nih.govgoogle.com This method is noted for its high selectivity, cleaving only one methyl group from dimethylamino structures while leaving other alkyl groups untouched. nih.gov

Table 2: Selected Strategies for N-Demethylation of Tertiary Amines

| Method | Key Reagent(s) | Intermediate | Final Step | Notes |

|---|---|---|---|---|

| von Braun Reaction | Cyanogen Bromide (BrCN) | N-Cyanamide | Hydrolysis or Reduction | A classical but effective method; BrCN is highly toxic. researchgate.netresearchgate.net |

| Chloroformate Dealkylation | α-Chloroethyl chloroformate (ACE-Cl) | Carbamate | Methanolysis | Widely applicable and generally high-yielding. researchgate.netfigshare.com |

| Polonovski-type Reaction | Fe(II) or Fe(III) salts | N-Oxide, Iminium ion | Hydrolysis | Involves initial N-oxidation followed by iron-catalyzed rearrangement. researchgate.netorganic-chemistry.org |

| Solid-Phase Column Method | Sodium Percarbonate, Triazine derivative | N-Oxide | In situ deoxygenative demethylation | High yield and selectivity for monodemethylation; uses solid reagents. nih.gov |

| Photochemical Demethylation | Rose Bengal or Methylene Blue | Excited state complex | Hydrolysis | Two-step method promoted by acetic acid. researchgate.net |

Functionalization of the Piperidine Ring System

Electrophilic Aromatic Substitution (if applicable to ring modifications)

Electrophilic aromatic substitution is a hallmark reaction of aromatic compounds, such as benzene (B151609) or pyridine, which possess a delocalized π-electron system. The piperidine ring in this compound is a saturated, alicyclic amine and lacks this aromatic character. google.com Consequently, it does not undergo electrophilic aromatic substitution reactions like nitration, halogenation, or Friedel-Crafts reactions under standard conditions. researchgate.netrsc.org Functionalization of the ring's C-H bonds must be achieved through alternative mechanisms that are suited to the reactivity of sp³-hybridized carbon atoms.

C-H Activation Methodologies

Direct functionalization of otherwise unreactive C-H bonds on the piperidine ring represents a powerful and modern approach to creating complex derivatives. These methods avoid the need for pre-functionalized substrates and offer novel pathways for derivatization.

Transition metal catalysis, particularly with palladium (Pd), has been instrumental in developing C-H activation strategies for saturated N-heterocycles. wikipedia.org These reactions often employ a directing group, which can be the nitrogen atom of the ring itself or an auxiliary group attached to it, to guide the metal catalyst to a specific C-H bond. This allows for regioselective arylation, alkylation, or other bond formations at positions remote to the nitrogen atom. wikipedia.orgnih.gov For example, an amide group attached to the piperidine nitrogen can direct palladium to activate C-H bonds at the C4 position. nih.gov

Photoredox catalysis has also emerged as a mild and effective tool for α-amino C-H functionalization. researchgate.net Using a suitable photocatalyst and visible light, an α-amino radical can be generated, which then reacts with various partners, such as electron-deficient arenes or vinyl sulfones, to form new C-C bonds. These reactions often proceed with high diastereoselectivity, providing control over the stereochemical outcome. researchgate.net

Table 3: C-H Activation Approaches for Piperidine Scaffolds

| Method | Catalyst/Reagent | Position Functionalized | Type of Bond Formed | Key Feature |

|---|---|---|---|---|

| Directed C-H Arylation | Palladium (Pd) catalyst, Amide directing group | C4 (γ-position) | C-C (Aryl) | Achieves functionalization at a remote, unactivated position. wikipedia.orgnih.gov |

| Photoredox C-H Arylation | Iridium or Ruthenium photocatalyst, Cyanoarene | C2 (α-position) | C-C (Aryl) | Mild conditions using visible light; forms α-amino radical intermediate. researchgate.net |

| Lithiation/Cross-Coupling | Organolithium base, Negishi cross-coupling | C2 (α-position) | C-C (Aryl/Alkyl) | A two-step sequence involving deprotonation followed by coupling. |

Ring Expansion/Contraction Reactions

Skeletal reorganization of the piperidine ring provides a route to alternative heterocyclic systems, such as seven-membered azepanes (ring expansion) or five-membered pyrrolidines (ring contraction). These transformations can significantly alter the compound's three-dimensional shape and biological profile.

Ring Expansion reactions can convert piperidines into larger azepane or azocane (B75157) rings. One strategy involves palladium-catalyzed rearrangements of allylic amines, where a 2-alkenyl piperidine can undergo a two-carbon ring expansion. google.com Another approach centers on the photochemical dearomative ring expansion of nitroarenes to prepare complex azepanes, which can be considered a synthetic alternative to building the ring from piperidine precursors. Uncommon expansions of β-acyl-substituted piperidine rings into hydroazocine (eight-membered) rings have also been observed in reactions with acetylenecarboxylic acid esters. organic-chemistry.org

Ring Contraction methods can transform the six-membered piperidine ring into a five-membered pyrrolidine (B122466). Photomediated reactions of α-acylated piperidines can induce a Norrish type II hydrogen atom transfer, followed by C-N bond fragmentation and subsequent intramolecular Mannich reaction to yield a cyclopentane (B165970) product, which in the case of N-heterocycles corresponds to a pyrrolidine ring. nih.gov Another approach involves a silver-mediated deconstructive bromination of N-benzoyl piperidines, which ultimately furnishes N-benzoyl pyrrolidines in a two-step process. nih.gov Boron tribromide has also been reported to induce the ring contraction of 3-oxygenated piperidines to form 2-(bromomethyl)pyrrolidines.

Table 4: Ring Reorganization Reactions for Piperidine Systems

| Transformation | Method/Reagent | Resulting Ring System | Mechanism Highlights |

|---|---|---|---|

| Ring Expansion | Palladium-catalyzed rearrangement of 2-alkenyl piperidines | Azepane/Azocane | Allylic amine rearrangement equilibrium. google.com |

| Ring Expansion | Reaction of β-acyl piperidines with acetylenic esters | Hydroazocine | Uncommon expansion involving cycloaddition and rearrangement. organic-chemistry.org |

| Ring Contraction | Photomediated reaction of N-aroyl piperidines | Pyrrolidine | Norrish type II hydrogen abstraction followed by cyclization. nih.gov |

| Ring Contraction | Boron tribromide (BBr₃) on 3-oxygenated piperidines | Pyrrolidine | BBr₃-induced rearrangement. |

Role of 3 Dimethylamino Piperidin 1 Yl Acetic Acid As a Synthetic Building Block and Intermediate

Precursor in the Synthesis of Complex Heterocyclic Compounds

The structural attributes of (3-Dimethylamino-piperidin-1-yl)-acetic acid make it a valuable precursor for the synthesis of a variety of complex heterocyclic compounds. The piperidine (B6355638) ring itself is a common scaffold in many biologically active molecules and pharmaceuticals. nih.govajchem-a.comijnrd.org The presence of the N-acetic acid group and the dimethylamino substituent offers multiple points for chemical modification and cyclization reactions, allowing for the construction of fused or spirocyclic heterocyclic systems.

The synthesis of piperidine derivatives is a significant area of focus in medicinal chemistry due to their prevalence in drug molecules. nih.govmdpi.com General strategies for synthesizing substituted piperidines often involve the cyclization of linear precursors or the modification of existing piperidine rings. nih.gov In this context, this compound can serve as a readily available, functionalized piperidine core.

For instance, the carboxylic acid functionality of the N-acetic acid group can be activated and reacted with various nucleophiles to form amide, ester, or other linkages. These reactions can be intramolecular, leading to the formation of bicyclic lactams or other fused ring systems. The tertiary amine of the piperidine ring and the exocyclic dimethylamino group can also participate in various chemical transformations, further expanding the range of accessible heterocyclic structures. While specific examples detailing the use of this compound in the synthesis of complex heterocycles are not extensively documented in publicly available literature, the fundamental reactivity of its functional groups suggests its high potential in this area.

Scaffold for the Development of Chiral Auxiliaries and Ligands in Asymmetric Catalysis

Asymmetric catalysis is a cornerstone of modern organic synthesis, enabling the selective production of a single enantiomer of a chiral molecule. nih.gov Chiral auxiliaries and ligands play a crucial role in this field by controlling the stereochemical outcome of a reaction. nih.govresearchgate.net this compound, particularly in its enantiomerically pure forms, presents a promising scaffold for the development of novel chiral auxiliaries and ligands.

The potential of this compound in asymmetric catalysis stems from several key features:

Chirality: The substituent at the 3-position of the piperidine ring introduces a stereocenter. If the compound is resolved into its individual enantiomers, it can be used to induce chirality in subsequent reactions.

Coordinating Atoms: The presence of multiple nitrogen and oxygen atoms allows the molecule to act as a multidentate ligand, capable of coordinating to a metal center. This coordination is often a key step in catalytic cycles.

Steric Influence: The bulky piperidine ring and the dimethylamino group can create a defined chiral environment around a coordinated metal, influencing the approach of reactants and directing the stereochemical course of the reaction.

While specific applications of this compound as a chiral auxiliary or ligand are not widely reported, the broader class of chiral piperidine derivatives has been successfully employed in various asymmetric transformations. nih.govresearchgate.net The development of new chiral ligands is an active area of research, and the structural motifs present in this compound make it an attractive candidate for future exploration in this field.

Component in Supramolecular Chemistry Research

Supramolecular chemistry focuses on the study of non-covalent interactions between molecules, leading to the formation of large, well-organized assemblies. mdpi.com These interactions include hydrogen bonding, electrostatic interactions, and van der Waals forces. This compound possesses several functional groups that can participate in such interactions, making it a potentially useful component in the design and synthesis of supramolecular structures.

The key features of this compound relevant to supramolecular chemistry are:

Hydrogen Bonding Capabilities: The carboxylic acid group can act as both a hydrogen bond donor and acceptor. The nitrogen atoms of the piperidine ring and the dimethylamino group can also act as hydrogen bond acceptors.

Ionic Interactions: The carboxylic acid can be deprotonated to form a carboxylate anion, and the amino groups can be protonated to form ammonium (B1175870) cations. These ionic groups can engage in strong electrostatic interactions.

Host-Guest Chemistry: The piperidine ring can act as a guest molecule, fitting into the cavity of a larger host molecule, or it can be incorporated into a larger macrocyclic structure that can itself act as a host.

The self-assembly of molecules into well-defined architectures is a central theme in supramolecular chemistry. The ability of this compound to form multiple non-covalent interactions suggests that it could be used to create a variety of supramolecular assemblies, such as gels, liquid crystals, or molecular capsules. While specific research focusing on the supramolecular chemistry of this particular compound is limited, the principles of molecular recognition and self-assembly provide a strong basis for its potential utility in this field.

Utility in the Synthesis of Advanced Organic Materials

The development of new organic materials with tailored properties is a rapidly growing field of research. These materials find applications in areas such as electronics, optics, and medicine. The structural and functional characteristics of this compound suggest that it could be a valuable building block for the synthesis of advanced organic materials.

The potential applications of this compound in materials science are diverse:

Polymers: The carboxylic acid and amino groups can be used as functional monomers in polymerization reactions, leading to the formation of polyamides, polyesters, or polyurethanes. The incorporation of the piperidine unit into the polymer backbone could impart specific properties, such as thermal stability, solubility, or biological activity.

Functional Dyes: The piperidine ring can be part of a chromophoric system. Modification of the substituents on the piperidine ring can be used to tune the photophysical properties of the resulting dyes, such as their absorption and emission wavelengths.

Biomaterials: The biocompatibility of the piperidine scaffold makes it an attractive component for the development of new biomaterials. For example, it could be incorporated into hydrogels or drug delivery systems.

While there is a lack of specific studies on the use of this compound in the synthesis of advanced organic materials, the versatility of its functional groups provides a strong rationale for its potential in this area. Further research is needed to explore and realize the full potential of this compound as a building block for novel functional materials.

Future Directions and Emerging Research Avenues for 3 Dimethylamino Piperidin 1 Yl Acetic Acid

Exploration of Unconventional Synthetic Pathways

The synthesis of piperidine (B6355638) derivatives, including (3-Dimethylamino-piperidin-1-yl)-acetic acid, is evolving beyond classical methods. Future research is anticipated to focus on unconventional synthetic strategies that offer greater efficiency, stereoselectivity, and sustainability.

One promising area is the use of biocatalysis , employing enzymes to construct the piperidine ring with high precision. For instance, the use of immobilized lipases in multicomponent reactions has been demonstrated for the synthesis of piperidine derivatives, offering good yields and the potential for catalyst reuse. rsc.orgresearchgate.net Another approach involves combining biocatalysis with organocatalysis in cascade reactions to produce chiral piperidines. ucd.ie Recent advancements have also utilized enzymatic C-H oxidation to introduce functional groups into piperidine rings, which can then undergo further modifications. chemistryviews.org

Flow chemistry presents another significant opportunity for the synthesis of this compound and its analogs. Continuous flow protocols have been developed for the rapid and scalable synthesis of functionalized piperidines. acs.orgorganic-chemistry.org Flow electrochemistry, in particular, has been used for the efficient synthesis of substituted piperidines, avoiding the need for chemical oxidizing agents. nih.govresearchgate.net

Furthermore, radical cross-coupling reactions are emerging as a powerful tool for creating complex piperidine derivatives. chemistryviews.org These methods allow for the modular and enantioselective assembly of intricate three-dimensional structures.

| Synthetic Pathway | Key Advantages | Relevant Research Areas |

| Biocatalysis | High stereoselectivity, mild reaction conditions, reusable catalysts. | Immobilized enzymes, cascade reactions, enzymatic C-H oxidation. |

| Flow Chemistry | Scalability, improved safety, precise control over reaction parameters. | Microreactors, electrochemistry, continuous processing. |

| Radical Reactions | Modular assembly, access to complex 3D structures. | Radical cross-coupling, photoredox catalysis. |

Integration into Automated Synthesis Platforms

The integration of the synthesis of this compound into automated platforms is a key area for future development. Automated synthesis can significantly accelerate the discovery and optimization of novel compounds by enabling high-throughput experimentation. nih.gov

Modern automated synthesis platforms often utilize cartridge-based systems, where reagents for specific reactions are pre-packaged, simplifying the synthetic process. merckmillipore.comyoutube.com These systems can perform a wide range of chemical transformations, including the formation of N-heterocycles. merckmillipore.com The application of such platforms to the synthesis of this compound would allow for the rapid generation of derivative libraries for screening purposes. researchgate.net

Moreover, the combination of automated synthesis with machine learning algorithms is a burgeoning field. nih.govresearchgate.net Machine learning models can be trained on experimental data to predict reaction outcomes and optimize synthesis conditions, leading to more efficient and successful synthetic campaigns. nih.govmit.edu This approach can be particularly valuable for exploring the vast chemical space around the this compound scaffold.

Advanced Computational Modeling for Property Prediction and Design

Computational modeling is poised to play an increasingly important role in the design and property prediction of this compound derivatives. Techniques such as Quantitative Structure-Activity Relationship (QSAR) modeling and Density Functional Theory (DFT) are already being applied to piperidine-containing compounds.

QSAR models can be developed to predict the biological activities or physicochemical properties of novel derivatives based on their structural features. nih.govtandfonline.commdpi.comresearchgate.netresearchgate.net These models can help in prioritizing which compounds to synthesize and test, thereby saving time and resources.

DFT and molecular dynamics (MD) simulations can provide detailed insights into the structural and electronic properties of this compound. researchgate.net These computational methods can be used to understand its conformational preferences, reactivity, and potential interactions with other molecules, aiding in the rational design of new compounds with desired properties.

Development of Novel Analytical Techniques for In-Situ Monitoring of Reactions Involving the Compound

The ability to monitor chemical reactions in real-time is crucial for understanding reaction mechanisms and optimizing conditions. Future research will likely focus on developing and applying novel analytical techniques for the in-situ monitoring of reactions involving this compound.